Notoamide C

Description

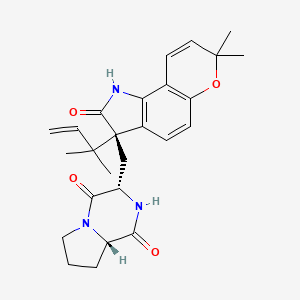

Structure

3D Structure

Properties

Molecular Formula |

C26H31N3O4 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

(3S,8aS)-3-[[(3S)-7,7-dimethyl-3-(2-methylbut-3-en-2-yl)-2-oxo-1H-pyrano[2,3-g]indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C26H31N3O4/c1-6-24(2,3)26(14-17-22(31)29-13-7-8-18(29)21(30)27-17)16-9-10-19-15(20(16)28-23(26)32)11-12-25(4,5)33-19/h6,9-12,17-18H,1,7-8,13-14H2,2-5H3,(H,27,30)(H,28,32)/t17-,18-,26-/m0/s1 |

InChI Key |

KNFZHRYXLWKRSU-XWXLMPLOSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)[C@@]3(C[C@H]4C(=O)N5CCC[C@H]5C(=O)N4)C(C)(C)C=C)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)C3(CC4C(=O)N5CCCC5C(=O)N4)C(C)(C)C=C)C |

Origin of Product |

United States |

Origin and Isolation of Notoamide C

Fungal Bioprospecting and Source Organisms

The search for novel bioactive compounds has led researchers to explore a wide array of microorganisms. Fungi, in particular, have proven to be a prolific source of structurally unique and biologically active natural products. nii.ac.jpebi.ac.uk Notoamide C has been isolated from several fungal species, primarily within the genus Aspergillus, but also from other genera.

Aspergillus Species

The genus Aspergillus is a significant producer of notoamides. ebi.ac.uknih.gov These fungi have been isolated from diverse ecological niches, including marine organisms and soil, highlighting their metabolic adaptability and chemical richness.

The following table summarizes the various Aspergillus species and their habitats from which Notoamide C and related compounds have been isolated.

| Fungal Species | Source/Habitat | Isolated Compounds Include |

|---|---|---|

| Aspergillus sp. | Mussel (Mytilus edulis) | Notoamides A-D |

| Aspergillus versicolor NRRL 35600 | Terrestrial | Notoamides C and D |

| Aspergillus protuberus MF297-2 | Marine | (+)-Stephacidin A, (−)-Notoamide B, (+)-Versicolamide B |

| Aspergillus amoenus NRRL 35600 | Terrestrial | Notoamide C, (−)-Stephacidin A, (+)-Notoamide B |

| Aspergillus sclerotiorum LZDX-33-4 | Marine Gorgonian | Sclerotiamides C-H |

| Aspergillus ochraceus LZDX-32-15 | Coral | Notoamides W-Z |

| Aspergillus sulphureus | Marine | Notoamide C |

Other Fungal Genera

While Aspergillus is the most prominent genus, other fungi have also been reported to produce notoamides and related compounds.

Isolation Methodologies

The isolation of Notoamide C from fungal cultures is a multi-step process that relies on a combination of chromatographic and spectroscopic techniques. The specific methods employed are often guided by the biological activity of the extracts and the physicochemical properties of the target compound.

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a common strategy used to isolate bioactive natural products. This approach involves systematically separating the crude fungal extract into fractions and testing each fraction for a specific biological activity. The active fractions are then subjected to further purification until the pure, active compound is isolated.

For instance, in the study of Aspergillus sclerotiorum LZDX-33-4, bioassay-guided fractionation in conjunction with LC-MS and NMR detection led to the isolation of new notoamide-type alkaloids. nih.govacs.orgresearchgate.net Similarly, the investigation of Aspergillus ochraceus LZDX-32-15 utilized this strategy to isolate notoamide-type alkaloids with cytotoxic activities against hepatocellular carcinoma cell lines. researchgate.netrsc.orgnih.govresearchgate.net

Spectroscopic Techniques in Isolation and Elucidation

Once a compound is isolated, a suite of spectroscopic techniques is employed to determine its chemical structure. These methods are crucial for elucidating the complex three-dimensional architecture of molecules like Notoamide C.

Deuterium (B1214612) Enrichment for Metabolite Diversity

An innovative approach to expand the chemical diversity of a fungus involves culturing it in a deuterium-enriched medium. The incorporation of deuterium can alter metabolic pathways, leading to the production of new or previously undetected secondary metabolites.

In one study, an Aspergillus species grown under deuterium-enrichment conditions produced several isotopically labeled metabolites, including Notoamide C, which had not been previously observed from that particular isolate. thieme-connect.comacs.orgresearchgate.netresearchgate.net This suggests that deuterium enrichment can be a valuable tool for discovering novel natural products and exploring the biosynthetic potential of fungi.

Elucidation of Notoamide C Biosynthesis

General Biosynthetic Framework of Prenylated Indole (B1671886) Alkaloids

The assembly of notoamides follows a general framework common to many prenylated indole alkaloids, beginning with simple amino acid building blocks and progressively adding complexity through prenylation and cyclization reactions. nih.gov

The foundational scaffolds of the notoamides are derived from the amino acid L-tryptophan and a cyclic amino acid. nih.gov In the specific case of the notoamide pathway, the initial step involves the coupling of L-tryptophan and L-proline. uniprot.orguniprot.org These molecules serve as the fundamental building blocks, which are condensed to form a diketopiperazine core. nih.govrsc.org While other related alkaloids may incorporate different cyclic amino acids like β-methyl-proline or pipecolic acid, the notoamide series strictly utilizes L-proline for this initial construction. nih.gov

A defining characteristic of this alkaloid family is the incorporation of one or more five-carbon isoprenoid units, a process known as prenylation. nih.govuniprot.org These isoprenoid groups are derived from dimethylallyl pyrophosphate (DMAPP) and are attached to the indole scaffold at various positions. researchgate.net This addition of prenyl groups is a critical tailoring step that significantly increases the structural diversity and biological activity of the resulting molecules. The notoamide pathway involves two distinct prenylation events catalyzed by specific enzymes. nih.gov

A key structural feature of the notoamides and related compounds is the bicyclo[2.2.2]diazaoctane core. nih.govnih.govuniprot.orgsdu.edu.cn This complex, bridged-ring system is believed to be formed through an intramolecular Diels-Alder (IMDA) reaction. nih.govnih.govresearchgate.net This cycloaddition is a crucial step that establishes the characteristic three-dimensional architecture of the molecule. nih.gov While the exact mechanism and the specific enzyme responsible—a putative Diels-Alderase—are subjects of ongoing investigation, this transformation is a central event in the biosynthetic pathway. nih.govresearchgate.net The formation of this core is a pivotal point that directs intermediates toward the final notoamide structures. uniprot.orguniprot.org

Isoprenoid Unit Incorporation

Enzymatic Catalysis in the Notoamide Biosynthetic Pathway

The biosynthesis of Notoamide C's precursors is orchestrated by a series of dedicated enzymes encoded within the not gene cluster. nih.govuniprot.org These enzymes catalyze specific, sequential reactions with high precision.

The biosynthetic journey begins with the action of a bimodular non-ribosomal peptide synthetase (NRPS) known as NotE. nih.govuniprot.org NRPS enzymes are large, multi-domain proteins that synthesize peptides without the use of ribosomes. NotE specifically activates and links L-tryptophan and L-proline to form the cyclodipeptide cyclo-L-tryptophan-L-proline, a compound also known as Brevianamide (B1173143) F. nih.govuniprot.orguniprot.org This reaction is considered the first committed step in the notoamide pathway, creating the initial diketopiperazine structure that will be subsequently modified. uniprot.org The function of NotE has been confirmed through genome mining and the characterization of its homologs in related biosynthetic pathways. nih.govchemrxiv.org

Following the formation of Brevianamide F, two key prenyltransferase enzymes, NotF and NotC, sequentially modify the indole ring. nih.govnih.govsdu.edu.cn

NotF : This enzyme is a reverse prenyltransferase that catalyzes the attachment of a dimethylallyl group to the C-2 position of the indole ring of Brevianamide F. nih.govuniprot.orgresearchgate.netnih.gov This "reverse" prenylation is a less common but crucial modification that yields the intermediate deoxybrevianamide E. uniprot.orguniprot.org The characterization of NotF confirmed its role in this first essential tailoring event. researchgate.netscispace.com

NotC : After the action of NotF and a subsequent hydroxylation at the C-6 position by another enzyme (NotG), the prenyltransferase NotC carries out a second prenylation. nih.govuniprot.orgnih.gov NotC is a normal prenyltransferase, meaning it attaches the isoprenoid unit in its standard orientation. nih.gov It specifically acts on 6-hydroxy-deoxybrevianamide E, adding a prenyl group to the C-7 position of the indole ring to produce notoamide S. uniprot.orgnih.gov The substrate specificity of NotC ensures the correct sequence of modifications in the pathway. nih.gov Notoamide S is a pivotal intermediate that stands at a branch point, leading either toward other notoamides or, via notoamide E, to the formation of Notoamide C. nih.govuniprot.orgebi.ac.uk The conversion of notoamide E to Notoamide C is catalyzed by the FAD-dependent oxidase NotB. nih.govacs.org

Hydroxylases: Putative NotG Activity

The biosynthesis of notoamide C proceeds through several key intermediates, one of which is deoxybrevianamide E. proteopedia.orguniprot.org The subsequent step in the pathway is the hydroxylation of deoxybrevianamide E at the C-6 position of the indole ring. proteopedia.orguniprot.orgnih.gov This reaction is catalyzed by a putative cytochrome P450 monooxygenase, designated as NotG, to produce 6-hydroxy-deoxybrevianamide E. proteopedia.orguniprot.orgresearchgate.net

Flavin-Dependent Monooxygenases: NotB and NotI in Indole Oxidation and Pinacol-Type Rearrangement

Flavin-dependent monooxygenases (FMOs) play a crucial role in the later stages of notoamide biosynthesis, specifically in the oxidation of the indole ring and subsequent rearrangements. Two key enzymes in this class are NotB and NotI.

NotB, a FAD-dependent oxidase, is responsible for the indole 2,3-epoxidation of notoamide E, a downstream intermediate. uniprot.orgrsc.orgsdu.edu.cn This epoxidation initiates a pinacol-like rearrangement that leads to the formation of both notoamide C and notoamide D. uniprot.orgrsc.orgsdu.edu.cn In vitro characterization of NotB has shown that it efficiently and stereoselectively oxidizes notoamide E, with a notable preference for producing notoamide D over notoamide C. sdu.edu.cn The enzyme provides greater control over the reaction's selectivity compared to chemical oxidation methods. sdu.edu.cn

NotI and its homolog NotI' are also flavin-dependent monooxygenases. nih.govumich.educhemrxiv.org These enzymes are involved in the formation of the spiro-oxindole moiety found in other notoamides through epoxidation and a semi-pinacol rearrangement. nih.govumich.educhemrxiv.org While NotB acts on the pre-Diels-Alder intermediate notoamide E to form the non-spirocyclized notoamides C and D, NotI's role is in the formation of the spiro-oxindole center in other bicyclo[2.2.2]diazaoctane fungal indole alkaloids. nih.govsdu.edu.cn

Intramolecular Diels-Alderase: Proposed, Yet Unidentified Enzymatic Mediation

A central and intriguing feature of the notoamide biosynthetic pathway is the formation of the characteristic bicyclo[2.2.2]diazaoctane core. nih.govumich.eduresearchgate.net It is widely proposed that this core structure is assembled via an intramolecular Diels-Alder (IMDA) reaction of an achiral azadiene intermediate. researchgate.netumich.edunih.gov

The consistent isolation of enantiomerically pure notoamide natural products strongly suggests that this cycloaddition is not a spontaneous event but is instead mediated by an enzyme, a putative "Diels-Alderase". researchgate.netumich.edunih.gov The existence of such an enzyme remains a topic of significant research interest, as enzyme-mediated Diels-Alder reactions are a fascinating aspect of natural product biosynthesis. umich.edunih.gov Adding to the complexity, some related fungi produce notoamides with the opposite absolute configuration, implying the evolution of enantiomerically distinct Diels-Alderases. umich.edunih.gov To date, however, the specific enzyme responsible for this key transformation in the notoamide pathway has not been definitively identified. researchgate.netrsc.org

Key Biosynthetic Intermediates and Branching Points

The biosynthetic pathway leading to notoamide C is not linear but contains several key intermediates that serve as branching points, directing metabolic flow towards a variety of related indole alkaloids.

Brevianamide F

The biosynthesis of the notoamide family begins with the condensation of L-tryptophan and L-proline, a reaction catalyzed by the bimodular non-ribosomal peptide synthetase (NRPS) NotE. proteopedia.orguniprot.org This initial step produces the cyclic dipeptide, brevianamide F (also known as cyclo-L-Trp-L-Pro). proteopedia.orguniprot.orgrsc.org Brevianamide F is a crucial early intermediate, serving as the substrate for the first prenylation step in the pathway. proteopedia.orgumich.edu

| Compound | Precursor(s) | Enzyme | Product(s) |

| Brevianamide F | L-tryptophan, L-proline | NotE (NRPS) | Deoxybrevianamide E |

Deoxybrevianamide E and 6-Hydroxy-deoxybrevianamide E

Following its formation, brevianamide F undergoes a reverse prenylation at the C-2 position of the indole ring, a reaction catalyzed by the prenyltransferase NotF, to yield deoxybrevianamide E. proteopedia.orguniprot.orgrsc.org Deoxybrevianamide E is a significant intermediate, as it stands at a crossroads in the biosynthesis. nih.govnih.gov

Deoxybrevianamide E is then hydroxylated at the C-6 position of its indole ring by the putative cytochrome P450 monooxygenase NotG. proteopedia.orguniprot.org This reaction produces 6-hydroxy-deoxybrevianamide E, another key intermediate in the pathway. proteopedia.orguniprot.orgnih.gov Feeding experiments with isotopically labeled 6-hydroxy-deoxybrevianamide E have shown its incorporation into notoamide J, confirming its role as a biosynthetic precursor. nih.govnih.gov

| Starting Material | Enzyme | Product |

| Brevianamide F | NotF | Deoxybrevianamide E |

| Deoxybrevianamide E | NotG (putative) | 6-Hydroxy-deoxybrevianamide E |

Notoamide S

Notoamide S is considered a pivotal branching point in the notoamide biosynthetic pathway. proteopedia.orguniprot.orgrsc.orgresearchgate.net It is formed from 6-hydroxy-deoxybrevianamide E through a normal prenylation at the C-7 position, a reaction catalyzed by the prenyltransferase NotC. proteopedia.orgnih.gov

From notoamide S, the pathway diverges. rsc.orgresearchgate.net One branch leads to the formation of notoamide E through an oxidative pyran ring closure. proteopedia.orguniprot.org Notoamide E is the direct precursor to notoamide C. rsc.orgresearchgate.net Another branch from notoamide S leads towards the biosynthesis of other complex notoamides like notoamide B and stephacidin A. researchgate.netsdu.edu.cn The role of notoamide S as a crucial hub has been confirmed through precursor incorporation experiments using isotopically labeled notoamide S, which demonstrated its conversion into various downstream notoamides, including notoamide C and D. sdu.edu.cnsdu.edu.cnacs.org

| Precursor | Enzyme | Product | Subsequent Products |

| 6-Hydroxy-deoxybrevianamide E | NotC | Notoamide S | Notoamide E, Notoamide B, Stephacidin A |

| Notoamide S | NotD/NotH (putative) | Notoamide E | Notoamide C, Notoamide D |

Notoamide E: A Pivotal Precursor to Notoamides C and D

Notoamide E is a crucial, albeit short-lived, intermediate in the biosynthesis of several advanced notoamides. ebi.ac.uknih.gov Its role as a direct precursor to Notoamide C and Notoamide D has been firmly established through precursor incorporation studies. nih.gov Initially isolated from a marine-derived Aspergillus species, Notoamide E was observed to appear in the culture on day five and be completely consumed by the following day, suggesting its rapid conversion into downstream metabolites. nih.govresearchgate.net

Feeding experiments using synthetically prepared, isotopically labeled Notoamide E confirmed its metabolic fate. When doubly ¹³C-labeled Notoamide E was introduced to cultures of Aspergillus versicolor, significant isotopic enrichment was detected in Notoamide C and Notoamide D. ebi.ac.uknih.gov Conversely, no incorporation was observed in compounds featuring the bicyclo[2.2.2]diazaoctane core, such as stephacidin A or notoamide B. nih.gov This demonstrates that Notoamide E is a key branching point, specifically leading to the formation of Notoamides C and D, but is not a substrate for the enzymatic reactions, like the proposed intramolecular Diels-Alder (IMDA) cycloaddition, that form the polycyclic core of other related alkaloids. nih.govsdu.edu.cn The conversion is catalyzed by the FAD-dependent oxidase NotB, which mediates an indole 2,3-oxidation of Notoamide E, followed by what appears to be a pinacol-like rearrangement to yield Notoamides C and D. ebi.ac.uksdu.edu.cn

Precursor Incorporation Studies and Isotopic Labeling

Isotopic labeling has been an indispensable tool for mapping the biosynthetic pathway of Notoamide C. These studies involve feeding a fungal culture a synthetic, isotopically enriched precursor and then analyzing the resulting metabolites to trace the path of the labeled atoms.

One of the most definitive studies involved the administration of doubly ¹³C-labeled Notoamide E to Aspergillus versicolor NRRL 35600. nih.gov Analysis of the metabolites showed that Notoamide E was efficiently incorporated into both Notoamide C and Notoamide D. nih.gov Interestingly, the addition of excess Notoamide E to the culture medium shifted the metabolic output, making Notoamides C and D the major metabolites, whereas they are typically produced in only trace amounts. nih.gov This suggests that while the oxidative machinery for converting Notoamide E remains active, the pathways leading to other major metabolites like stephacidin A and notoamide B are suppressed or diverted. nih.gov

Other labeling experiments have elucidated earlier steps in the pathway. For instance, studies using quadruply labeled ([¹³C]₂-[¹⁵N]₂) Notoamide S established it as a pivotal branch point precursor leading to Notoamide E, among other products. ebi.ac.uksdu.edu.cn Similarly, feeding experiments with labeled deoxybrevianamide E and 6-hydroxydeoxybrevianamide E have helped to order the sequence of oxidation and prenylation steps that precede the formation of Notoamide S. ebi.ac.uk

| Labeled Precursor | Isotope(s) Used | Fungal Strain | Resulting Labeled Product(s) | Key Finding |

|---|---|---|---|---|

| Notoamide E | ¹³C (doubly labeled) | Aspergillus versicolor NRRL 35600 | Notoamide C, Notoamide D | Confirmed Notoamide E as the direct precursor to Notoamides C and D. nih.gov |

| Notoamide S | ¹³C (doubly), ¹⁵N (doubly) | Aspergillus sp. | Notoamide C, Notoamide D, Versicolamide B | Identified Notoamide S as a key branching point in the biosynthesis. ebi.ac.uksdu.edu.cn |

| Stephacidin A | ¹³C (doubly labeled) | Aspergillus versicolor & Aspergillus sp. | Notoamide B, Sclerotiamide (B1247973) | Showed enantiospecific incorporation into Notoamide B, but not Notoamide C. acs.orgnih.gov |

| 6-Hydroxydeoxybrevianamide E | ¹³C (doubly), ¹⁵N | Aspergillus versicolor NRRL 35600 | Notoamide J | Demonstrated the presence of an indole oxidase capable of forming Notoamide J from this precursor. nih.gov |

Genetic Basis of Biosynthesis: Gene Cluster Analysis and Homology

The production of notoamides is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), referred to as the 'not' cluster. uniprot.orgebi.ac.uk Analysis of this cluster and comparison with related pathways provide profound insights into the enzymatic logic and evolutionary history of this class of molecules.

Not Gene Cluster (e.g., notE, notF, notC, notG, notH, notD, notB, notI)

The 'not' gene cluster contains all the necessary enzymatic machinery for the assembly of the notoamide core structure from the primary metabolites L-tryptophan and L-proline. uniprot.orgnih.gov Key enzymes are encoded by specific genes within this cluster, and their functions have been predicted through bioinformatics and, in several cases, confirmed by in vitro biochemical characterization. sdu.edu.cnnih.gov

The biosynthesis begins with the non-ribosomal peptide synthetase (NRPS) NotE , which condenses L-tryptophan and L-proline to form the cyclodipeptide brevianamide F. uniprot.org This is followed by a crucial reverse prenylation at the C-2 position of the indole ring, a reaction catalyzed by the prenyltransferase NotF , to produce deoxybrevianamide E. uniprot.orgnih.gov Subsequent tailoring steps are performed by a series of oxidases. NotG , a cytochrome P450 monooxygenase, is believed to hydroxylate the indole ring at the C-6 position. uniprot.orgresearchgate.net The normal prenyltransferase NotC then adds a second prenyl group at the C-7 position to yield Notoamide S. uniprot.orgnih.gov

The pathway then branches. One branch leads to Notoamide C and D via Notoamide E. This transformation is putatively catalyzed by the oxidoreductase NotD or the P450 monooxygenase NotH to form the pyran ring of Notoamide E, followed by the action of NotB . uniprot.orgresearchgate.netNotB is an FAD-dependent oxidase that catalyzes the indole 2,3-oxidation and rearrangement of Notoamide E to produce Notoamide C and D. sdu.edu.cnnih.gov The cluster also contains NotI , another FAD-dependent monooxygenase highly similar to NotB, which is predicted to catalyze a similar rearrangement on (+)-stephacidin A to form (-)-notoamide B. researchgate.netnih.gov

| Gene | Predicted/Confirmed Enzyme Function | Role in Notoamide Biosynthesis |

|---|---|---|

| notE | Non-Ribosomal Peptide Synthetase (NRPS) | Couples L-tryptophan and L-proline to form the initial cyclodipeptide core (brevianamide F). uniprot.org |

| notF | Reverse Prenyltransferase | Catalyzes reverse prenylation at the indole C-2 position of brevianamide F. uniprot.orgnih.gov |

| notG | Cytochrome P450 Monooxygenase | Presumed to hydroxylate the indole C-6 position. uniprot.orgresearchgate.net |

| notC | Normal Prenyltransferase | Catalyzes normal prenylation at the indole C-7 position of 6-hydroxy-deoxybrevianamide E. uniprot.orgnih.gov |

| notB | FAD-dependent Oxidase/Monooxygenase | Catalyzes the oxidative rearrangement of Notoamide E to form Notoamides C and D. sdu.edu.cnnih.gov |

| notI | FAD-dependent Monooxygenase | Homologous to NotB; predicted to convert stephacidin A to notoamide B. researchgate.netnih.gov |

| notD | FAD-linked Oxidoreductase | Putatively involved in the oxidative pyran ring closure to form Notoamide E from Notoamide S. uniprot.orgresearchgate.net |

| notH | Cytochrome P450 Monooxygenase | Alternative candidate for the oxidative pyran ring closure to form Notoamide E. researchgate.netnih.gov |

Comparative Analysis of Biosynthetic Systems (e.g., Stephacidin, Paraherquamide (B22789), Malbrancheamide (B1243991) Pathways)

The notoamide biosynthetic pathway shares significant homology with those of other bicyclo[2.2.2]diazaoctane indole alkaloids, including the stephacidins, paraherquamides, and malbrancheamides. researchgate.netnih.gov A comparative analysis of their respective gene clusters reveals a common set of core genes responsible for assembling the foundational structure, alongside cluster-specific genes that impart structural diversity. researchgate.net

All four pathways feature a homologous NRPS (e.g., NotE, PhqB, MalG) for the initial dipeptide synthesis and a reverse prenyltransferase (e.g., NotF, MalE) for the first prenylation event. researchgate.netresearchgate.net The key divergence lies in the tailoring enzymes. For example, the not gene cluster is unique in containing notB, the gene responsible for converting Notoamide E into Notoamides C and D. researchgate.netnih.gov This branching pathway does not exist in the paraherquamide or malbrancheamide systems. researchgate.net

Furthermore, the enzymes responsible for the key intramolecular [4+2] Diels-Alder (IMDA) reaction, which forms the bicyclo[2.2.2]diazaoctane core, differ between the families, leading to distinct stereochemical outcomes. researchgate.netresearchgate.net While the notoamide and paraherquamide pathways contain enzymes that form a spiro-oxindole moiety (e.g., NotI, PhqK), the malbrancheamide pathway lacks such an enzyme. researchgate.netresearchgate.net These genetic differences directly account for the observed structural variations among these families of natural products.

Enzyme Evolution and Pathway Crosstalk

The evolution of these complex biosynthetic pathways likely involved gene duplication and subsequent functional divergence. researchgate.net The presence of two highly similar FAD-dependent monooxygenases, NotB and NotI, within the notoamide gene cluster is a prime example. nih.gov These enzymes likely arose from a common ancestor but evolved to have distinct substrate specificities; NotB acts on Notoamide E, while NotI is proposed to act on stephacidin A. sdu.edu.cnresearchgate.net This evolutionary strategy allows for the creation of multiple complex products from a common intermediate scaffold.

Pathway crosstalk, where enzymes from one biosynthetic pathway act on intermediates from another, has also been observed. researchgate.net For example, demonstrated crosstalk between notoamide and brevianamide biosynthetic enzymes suggests a mechanism for generating even greater molecular diversity. escholarship.org This enzymatic promiscuity and the modular nature of the biosynthetic gene clusters provide a fascinating insight into how fungi evolve to produce a vast arsenal (B13267) of structurally diverse and biologically active secondary metabolites.

Structure Activity Relationship Sar Investigations of Notoamide C and Analogs

Influence of Structural Variations on Biological Function

The biological activity of notoamide compounds is highly dependent on their structural framework, the presence of specific chemical units, and their oxidation state.

Notoamide Scaffold Diversity

The notoamide family of prenylated indole (B1671886) alkaloids is characterized by significant structural diversity, which directly impacts their biological functions. acs.orgebi.ac.uk These compounds, produced by various fungi, particularly from the Aspergillus and Penicillium genera, often feature a distinctive bicyclo[2.2.2]diazaoctane core. nih.govumich.edu This core structure is believed to be formed biosynthetically through an intramolecular Diels-Alder reaction. ebi.ac.ukumich.edu

The diversity within the notoamide scaffold arises from variations in the constituent amino acids (such as proline, β-methylproline, or pipecolic acid), the number and placement of isoprene (B109036) units, and subsequent oxidative modifications. nih.gov This leads to a wide array of related compounds, including the stephacidins, paraherquamides, and brevianamides. nih.gov For instance, notoamides A, B, and C have demonstrated moderate cytotoxic effects against cancer cell lines. acs.orgmdpi.com The structural variety extends to highly oxidized scaffolds and dimeric structures, further expanding the chemical diversity and potential biological activities of this fascinating class of natural products. researchgate.netmdpi.com

Specific Structural Units (e.g., 2,2-Diaminopropane, Coumarin)

Recent discoveries have highlighted the role of unique structural moieties in conferring specific biological activities to notoamide analogs. Notably, sclerotiamides C and D, which are notoamide-type alkaloids, incorporate a novel 2,2-diaminopropane unit. researchgate.netnih.govnih.govfigshare.com Sclerotiamide (B1247973) C, in particular, has shown significant cytotoxic activity against several tumor cell lines. researchgate.netfigshare.comcolab.wsacs.org

Furthermore, sclerotiamides E and F represent an unprecedented class of notoamide hybrids that feature a coumarin (B35378) unit. researchgate.netnih.govnih.govfigshare.com Sclerotiamide F also exhibits notable inhibitory effects on various cancer cell lines. researchgate.netcolab.wsacs.org The incorporation of these distinct chemical fragments, the 2,2-diaminopropane and coumarin units, expands the structural diversity of the notoamide family and provides new avenues for developing potent cytotoxic agents. researchgate.netfigshare.comacs.org

Oxidation State and Substituent Effects

The oxidation state and the nature of substituents on the notoamide framework play a critical role in modulating their biological activity. For example, sclerotiamide H is a highly oxidized notoamide derivative, representing a new scaffold within the family. researchgate.netnih.govnih.govcolab.ws

Studies on various notoamide congeners have revealed that hydroxylation at specific positions can significantly impact cytotoxicity. For instance, hydroxylation at the nitrogen atom of the indole core was found to enhance the inhibitory effect against tumor cells. rsc.org Conversely, additional hydroxylation at other positions, such as C-18, can lead to a reduction in activity. rsc.org The presence or absence of substituents at the indole nitrogen also influences biological function, with some unsubstituted analogs showing weaker activity. rsc.org These findings underscore the sensitivity of the notoamide scaffold to oxidative modifications and substituent patterns, which are key factors in their structure-activity relationship. rsc.orgnih.gov

Stereochemical Influence on Activity

The three-dimensional arrangement of atoms in notoamide molecules, or their stereochemistry, is a determining factor in their biological effects.

Enantiomerically Distinct Biological Activities

Research has demonstrated that the enantiomers of notoamide derivatives can exhibit distinct biological activities. nih.gov Enantiomers are pairs of molecules that are mirror images of each other but non-superimposable. In the context of notoamides, different fungal strains have been found to produce enantiomerically different versions of these alkaloids. For instance, the marine-derived Aspergillus sp. MF297-2 produces (+)-stephacidin A, (-)-notoamide A, and (-)-notoamide B, while the terrestrial A. versicolor NRRL 35600 generates their respective antipodes. sdu.edu.cn

A study investigating the effects of notoamide enantiomers on osteoclast formation found that the (-)-enantiomers of notoamides A and B, 6-epi-notoamide T, and stephacidin A were more potent inhibitors of this process than their corresponding (+)-enantiomers. nih.gov This was the first report to describe such enantioselective biological activity for notoamide enantiomers, highlighting the importance of stereochemistry in their biological function. nih.govresearchgate.net This stereochemical diversity is thought to arise from enantiomerically distinct Diels-Alderase enzymes involved in their biosynthesis. ebi.ac.uk

Absolute Configuration Determinations and Corrections (e.g., 3S for Notoamide C)

The precise determination of the absolute configuration of stereocenters in notoamide compounds is crucial for understanding their bioactivity. Initially, the absolute configuration of notoamide C at the C-3 position was proposed as 3R based on biogenetic assumptions. acs.orgnih.gov However, subsequent research led to a correction of this assignment.

The definitive 3S configuration for notoamide C was established through two independent lines of evidence. One was the biochemical conversion of notoamide E to notoamide C using the recombinant enzyme NotB. acs.orgacs.orgnih.gov The other was a single-crystal X-ray analysis of notoamide C isolated from Aspergillus sp. XS-20090066. acs.orgacs.orgnih.gov This correction of the absolute configuration of notoamide C was significant, as it also necessitated the revision of the stereochemistry of other related notoamides, such as notoamides Q and M, whose configurations were assigned based on their spectral similarity to notoamide C. acs.org

Comparative Activity Profiles within the Notoamide Family (e.g., Notoamides A-D, Sclerotiamides C-H, Notoamide G, Notoamide I)

The notoamide family of prenylated indole alkaloids, isolated primarily from marine-derived Aspergillus species, exhibits a remarkable diversity in chemical structure and biological activity. nih.gov Structure-activity relationship (SAR) studies across this family reveal critical insights into the molecular features governing their cytotoxic effects. Comparative analyses of compounds such as Notoamides A-D, G, I, and the related Sclerotiamides C-H highlight how subtle modifications to the core scaffold can significantly impact potency against various cancer cell lines.

Notoamides A, B, and C demonstrate moderate cytotoxic activity against both HeLa (human cervical cancer) and L1210 (mouse leukemia) cell lines, with reported IC50 values falling within the range of 22-52 μg/mL. nii.ac.jpresearchgate.net Notoamide C, in particular, has been noted for its ability to induce G2/M cell cycle arrest. researchgate.netnih.gov In stark contrast, Notoamide D, which possesses a pyrroloindoline ring instead of the dihydroxypyrano-2-oxindole system common to Notoamides A-C, shows significantly reduced activity, with an IC50 value exceeding 100 μg/mL against the same cell lines. nii.ac.jp This suggests that the dihydroxypyrano-2-oxindole moiety is a key feature for the moderate cytotoxicity observed in Notoamides A-C.

Notoamide I consistently shows weak cytotoxicity, with a reported IC50 value of 21 μg/mL against HeLa cells. mdpi.comresearchgate.netresearchgate.net Conversely, Notoamide G displays potent and selective inhibitory activity, particularly against a panel of hepatocellular carcinoma (HCC) cell lines, with IC50 values ranging from 0.42 to 3.39 μM. nih.govresearchgate.net The enhanced activity of Notoamide G is attributed to the hydroxylation at the nitrogen atom of the indole core, a feature absent in many other less active congeners. nih.gov

The sclerotiamides, another closely related subgroup, also provide valuable SAR insights. Sclerotiamides C and F are the most active among the C-H series, showing significant cytotoxic inhibition against a panel of tumor cell lines, including HeLa, A549 (human lung cancer), HepG2 (human liver cancer), and SMMC7721 (human liver cancer), with IC50 values between 1.6 and 7.9 μM. researchgate.netacs.orgnih.govscispace.commdpi.com Sclerotiamide C, which features a unique 2,2-diaminopropane unit, was found to induce apoptosis in HeLa cells. researchgate.netacs.orgnih.gov Sclerotiamide F is a hybrid with a coumarin unit. acs.orgnih.gov The other sclerotiamides from this series (D, E, G, and H) have been reported to exhibit no to weak cytotoxic effects, underscoring the specific structural requirements for potent activity. nih.gov

Mechanistic Studies of Notoamide C S Biological Effects

Cellular Mechanisms of Action

At the cellular level, Notoamide C and its close analogs have been shown to interfere with fundamental processes that govern cell division and survival. These effects are particularly pronounced in cancer cell lines, highlighting the potential of this compound as a scaffold for the development of new therapeutic agents.

A key aspect of Notoamide C's biological activity is its ability to halt the cell cycle, a critical process for cell growth and proliferation. Studies have demonstrated that Notoamide C can induce cell cycle arrest, specifically at the G2/M phase transition. researchgate.net This effect was observed in HeLa and L1210 cell lines. nih.gov The arrest at this checkpoint prevents cells from entering mitosis, thereby inhibiting their division and propagation.

Table 1: Effect of Notoamide C on Cell Cycle

| Compound | Cell Line(s) | Effect | Citation(s) |

|---|---|---|---|

| Notoamide C | HeLa, L1210 | G2/M phase arrest | researchgate.netnih.gov |

| Sclerotiamide (B1247973) C | HeLa | Cell cycle arrest | researchgate.netmdpi.com |

In addition to halting the cell cycle, Notoamide C and its analogs are potent inducers of apoptosis, or programmed cell death. This is a critical mechanism for eliminating damaged or cancerous cells. Research on sclerotiamide C, a closely related notoamide, has shown that it induces apoptosis in HeLa cells. researchgate.netmdpi.com This process is often a consequence of the cell cycle arrest and is mediated by a cascade of molecular events.

Further insights come from studies on notoamide G, another analog, which was found to induce apoptosis in hepatocellular carcinoma (HCC) cells, specifically the HepG2 and Huh-7 cell lines. nih.govrsc.org This induction of apoptosis was confirmed by the activation of key effector proteins. Notoamide G was shown to activate caspase-3, caspase-8, and caspase-9, leading to the degradation of the downstream target PARP. nih.govrsc.org This suggests that the apoptotic pathway is a central component of the cytotoxic effects of the notoamide family of compounds.

Autophagy is a cellular process of self-degradation that can either promote cell survival or lead to cell death, depending on the context. While direct studies on Notoamide C's effect on autophagy are limited, research on its close analog, notoamide G, provides valuable insights.

Induction of Apoptosis

Molecular Signaling Pathways

The cellular effects of Notoamide C and its analogs are orchestrated by their influence on intricate molecular signaling pathways that regulate cell fate. The Mitogen-Activated Protein Kinase (MAPK) pathway has emerged as a key player in mediating the biological responses to these compounds.

The MAPK signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. tandfonline.com Studies on sclerotiamide C have demonstrated its ability to regulate apoptosis-related proteins within the MAPK signaling pathway in HeLa cells. researchgate.netmdpi.comtandfonline.com This indicates that the notoamide scaffold can directly or indirectly interact with components of this pathway to trigger cell death.

The involvement of the MAPK pathway is a common theme among various indole (B1671886) alkaloids in their anti-cancer mechanisms. tandfonline.com The ability of these compounds to modulate this pathway underscores their potential as targeted therapeutic agents.

Within the broader MAPK pathway, the stress-activated protein kinases p38 and c-Jun N-terminal kinase (JNK) play a significant role in mediating cellular responses to various stimuli, including treatment with chemotherapeutic agents.

Research on notoamide G has revealed that its induction of both apoptosis and autophagy in hepatocellular carcinoma cells is mediated through the phosphorylation of p38 and JNK. nih.govrsc.org While the total protein levels of p38 and JNK were only slightly affected, their phosphorylation, and thus their activation, was significantly promoted by notoamide G. nih.gov Similarly, studies on sclerotiamide C showed that it enhances the phosphorylation of JNK and p38 in HeLa cells, contributing to the induction of apoptosis. researchgate.net These findings strongly suggest that the activation of the p38 and JNK signaling cascades is a critical mechanism underlying the biological effects of the notoamide family of compounds.

Table 2: Molecular Targets of Notoamide Analogs in the MAPK Pathway

| Compound | Cell Line(s) | Molecular Effect | Signaling Pathway | Citation(s) |

|---|---|---|---|---|

| Sclerotiamide C | HeLa | Enhanced phosphorylation of JNK and p38 | MAPK | researchgate.net |

| Notoamide G | HepG2, Huh-7 | Promoted phosphorylation of p38 and JNK | MAPK | nih.govrsc.org |

Reactive Oxygen Species (ROS) Production

Research into the biological activities of notoamide-type alkaloids has identified the induction of oxidative stress as a key mechanism. Specifically, studies involving Sclerotiamide C, a notoamide-type alkaloid, have demonstrated its capacity to activate the production of Reactive Oxygen Species (ROS) within cancer cells. nih.govacs.orgmdpi.com In investigations using the HeLa human cervical cancer cell line, treatment with Sclerotiamide C was shown to trigger an increase in intracellular ROS levels. nih.govacs.orgresearchgate.net This elevation of ROS is a significant event, as it contributes to the cellular damage that can initiate programmed cell death pathways. mdpi.com The activation of ROS production is considered a part of the broader mechanism through which Sclerotiamide C induces apoptosis in these cells. nih.govresearchgate.net

Regulation of Apoptosis-Related Proteins (e.g., Caspases, PARP, Beclin1, LC3B, Cyt-C, Bax, p53)

The apoptotic effects of Notoamide C and related compounds are mediated through the complex regulation of a variety of proteins central to programmed cell death.

Studies on Sclerotiamide C, a notoamide-type alkaloid, revealed that its pro-apoptotic activity in HeLa cells involves the stimulation of key apoptosis-related proteins. researchgate.net Specifically, it has been shown to activate the pro-apoptotic protein Bax, the tumor suppressor protein p53, and to influence Cytochrome C (Cyt-C). researchgate.net The activation of Bax and the influence on Cyt-C are indicative of an engagement with the intrinsic, or mitochondrial, pathway of apoptosis. nih.govrsc.org

While direct studies on Notoamide C's effect on all apoptosis-related proteins are specific, research on the closely related compound Notoamide G provides further insight into the mechanisms of this alkaloid class. Studies on Notoamide G have shown it activates initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). nih.govrsc.orgrsc.org This activation leads to the cleavage and degradation of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, which is a hallmark of apoptosis. nih.govrsc.org Furthermore, Notoamide G has been observed to upregulate the key autophagy-related proteins Beclin1 and LC3B, suggesting a complex interplay between apoptosis and autophagy. nih.govrsc.orgrsc.org

The table below summarizes the observed effects of notoamide-type alkaloids on various apoptosis-related proteins based on available research.

Table 1: Regulation of Apoptosis-Related Proteins by Notoamide-Type Alkaloids

| Protein | Family/Function | Observed Effect | Compound Studied |

|---|---|---|---|

| Bax | Bcl-2 Family (Pro-Apoptotic) | Activation/Upregulation | Sclerotiamide C |

| p53 | Tumor Suppressor | Activation | Sclerotiamide C |

| Cytochrome C (Cyt-C) | Mitochondrial Protein | Release/Activation | Sclerotiamide C |

| Caspase-3 | Executioner Caspase | Activation | Notoamide G |

| Caspase-8 | Initiator Caspase (Extrinsic Pathway) | Activation | Notoamide G |

| Caspase-9 | Initiator Caspase (Intrinsic Pathway) | Activation | Notoamide G |

| PARP | DNA Repair/Apoptosis Marker | Degradation/Cleavage | Notoamide G |

| Beclin1 | Autophagy Regulator | Upregulation | Notoamide G |

| LC3B | Autophagy Marker | Upregulation | Notoamide G |

Future Research Perspectives and Potential Academic Contributions

Unresolved Biosynthetic Questions

Despite significant progress in elucidating the genetic and biochemical basis of notoamide biosynthesis, several key questions remain unanswered, offering compelling avenues for future investigation.

The biosynthetic pathway to Notoamide C and its congeners involves a series of complex enzymatic transformations. While several key enzymes have been identified, such as the prenyltransferases NotF and NotC, and the FAD-dependent oxidases NotB and NotI, the functions of other enzymes in the gene cluster are yet to be determined. umich.edusdu.edu.cnumich.edunih.gov A significant gap in the current understanding is the identity of the enzyme or enzymes responsible for the proposed intramolecular hetero-Diels–Alder (IMDA) reaction. nih.govebi.ac.uk This crucial step is believed to form the characteristic bicyclo[2.2.2]diazaoctane core of many advanced notoamides. nih.govebi.ac.uk The reaction proceeds in a stereo- and enantio-controlled manner, strongly implying the existence of an elusive "Diels-Alderase" that has yet to be definitively identified and characterized. umich.eduebi.ac.uknih.gov

Furthermore, specific oxidative steps in the pathway are catalyzed by enzymes that remain unconfirmed. For example, the oxidase that converts deoxybrevianamide E into 6-hydroxydeoxybrevianamide E has not been identified. nih.govnih.gov The complete elucidation of the notoamide biosynthetic pathway hinges on the functional characterization of these unknown enzymes. umich.edunih.gov Ongoing efforts in genome mining and heterologous expression are expected to shed light on these remaining catalytic steps. nih.govnih.gov

The stereochemical diversity of the notoamides presents a fascinating biosynthetic puzzle. umich.edunih.gov A central unresolved issue is how different fungal species produce enantiomerically distinct versions of these alkaloids, such as (+)- and (-)-stephacidin A. nih.govacs.orgnih.gov This suggests that different species have evolved enantiomerically distinct enzymes, particularly for the key stereochemistry-defining steps. sdu.edu.cnnih.gov

The IMDA reaction is a focal point of this stereochemical ambiguity. It is hypothesized that an achiral azadiene intermediate undergoes a cycloaddition to form the chiral bicyclo[2.2.2]diazaoctane core. umich.eduebi.ac.uknih.govnih.gov The facial selectivity of this reaction, dictated by a putative Diels-Alderase, determines the ultimate stereochemical outcome (syn vs. anti configuration of the bridgehead hydrogen). umich.edunih.gov

Another critical stereochemical event is the semi-pinacol rearrangement that forms the spiro-oxindole moiety found in Notoamide C. sdu.edu.cnnih.gov The flavin-dependent monooxygenases NotI and NotI' have been shown to catalyze the epoxidation of the indole (B1671886) ring and the subsequent stereocontrolled rearrangement. sdu.edu.cnumich.edunih.gov These enzymes are proposed to generate an initial indole-2,3-epoxide with facial selectivity, which then collapses in a controlled manner to yield the spiro-oxindole. sdu.edu.cnnih.gov However, the precise mechanisms that ensure high stereocontrol and how different enzyme orthologs (NotI vs. NotI') in different fungi dictate the formation of opposite enantiomers require further structural and mechanistic investigation. sdu.edu.cn Feeding studies have shown that Notoamide E is a precursor to Notoamide C and D, involving an oxidative rearrangement catalyzed by the FAD-dependent oxidase NotB. ebi.ac.uknih.govnih.gov

Identification of Undetermined Enzymes

Advanced Synthetic Methodologies

The complex, polycyclic, and stereochemically dense structures of notoamides have made them challenging and attractive targets for total synthesis. Future work in this area will likely focus on developing more efficient and flexible synthetic routes.

Recent total syntheses of notoamides and related compounds have showcased innovative strategies that move beyond classical methods. Key developments include the use of a novel SN2' cyclization to form the [2.2.2] bridged bicyclic ring system and a cross-metathesis strategy for introducing key functional groups. acs.orgnih.gov Biomimetic approaches, which take cues from the proposed biosynthetic pathways, have also proven fruitful. acs.org For instance, one synthesis employed an electrochemically-mediated Vilsmeier-Haack formylation as a key step. thieme-connect.com The application of microwave heating has also been shown to accelerate key reactions and improve yields of vital intermediates. acs.orgnih.gov Future research will likely continue to explore bio-inspired reaction cascades and novel cyclization strategies to assemble the complex core structures more concisely.

Achieving high levels of enantioselectivity is a critical challenge in the total synthesis of notoamides. The development of concise, asymmetric total syntheses has been a major goal. acs.orgnih.gov Strategies have included the development of facile syntheses for chiral building blocks, such as (R)-allyl proline methyl ester. acs.org The pursuit of higher enantioselectivity will likely involve the design of new chiral catalysts and auxiliaries tailored for key bond-forming reactions. Asymmetric dual Suzuki-Miyaura couplings using chiral amide-derived boronic acids represent a potential strategy for the enantioselective assembly of complex molecular architectures, which could be adapted for notoamide synthesis. oup.com Improving control over the stereochemical outcomes of key cyclization reactions remains a priority for synthetic chemists in this field.

Development of Novel Reaction Sequences

Exploration of Chemical Diversity through Metabolic Engineering

The elucidation of the notoamide biosynthetic gene cluster opens the door to manipulating the pathway to generate novel, non-natural analogs. nih.gov This field of metabolic engineering holds significant promise for creating compounds with potentially improved or novel biological activities. By introducing biosynthetic gene clusters into more tractable heterologous hosts like E. coli or yeast, it may be possible to produce notoamides and their analogs in larger quantities. nih.gov

Techniques such as precursor-directed biosynthesis, where synthetic analogs of natural intermediates are fed to the producing organism or a heterologous host, can be employed. Feeding experiments with isotopically labeled Notoamide E have already demonstrated that the producing fungus can convert this precursor into new metabolites not observed under normal culture conditions, such as notoamides E2-E4. nih.govnih.govresearchgate.net This suggests that the biosynthetic enzymes have a degree of substrate promiscuity that can be exploited. Furthermore, the targeted knockout or overexpression of specific biosynthetic genes (e.g., oxidases, prenyltransferases) could redirect metabolic flux, leading to the accumulation of specific intermediates or the creation of new shunt products. researchgate.net Such synthetic biology approaches could rapidly expand the chemical diversity of the notoamide family, providing a rich library of compounds for drug discovery. researchgate.net

Biocatalysis Applications

The biosynthesis of Notoamide C involves a series of complex and stereospecific enzymatic reactions, presenting significant opportunities for biocatalysis. A key enzyme in this pathway is NotB, a flavin-dependent monooxygenase (FMO). nih.gov NotB catalyzes the crucial conversion of Notoamide E into Notoamide C and its diastereomer, Notoamide D. nih.govuniprot.orgnih.gov This transformation occurs through an indole 2,3-oxidation followed by a pinacol-like rearrangement. nih.govnih.gov The in vitro characterization of NotB has revealed high substrate specificity and excellent control over reaction selectivity, often surpassing what can be achieved through traditional chemical oxidation methods. nih.gov This enzymatic control highlights the potential of using NotB or engineered variants for the specific synthesis of complex alkaloid structures.

Another critical enzyme in the notoamide biosynthetic pathway is the reverse prenyltransferase NotF. researchgate.net NotF is responsible for an early and essential step: the reverse prenylation at the C-2 position of the indole ring of brevianamide (B1173143) F, which establishes the characteristic bicyclo[2.2.2]diazaoctane core of the notoamide family. osti.gov Structural and data science-driven analyses have shown that NotF possesses a large, solvent-exposed active site, allowing it to accommodate a broad range of substrates beyond its native one. osti.govosti.govchemrxiv.org This promiscuity makes NotF a valuable tool for biocatalytic applications, enabling the synthesis of diverse prenylated diketopiperazine (DKP) alkaloids. osti.govchemrxiv.org Researchers have successfully coupled NotF-catalyzed prenylation with oxidative cyclization in one-pot biocatalytic cascades, demonstrating its utility in the efficient, chemoenzymatic synthesis of complex natural products like (–)-eurotiumin A. chemrxiv.orgescholarship.org The exploration of such enzyme cascades represents a growing field in green chemistry and synthetic biology. frontiersin.org

The study of enzymes from the notoamide pathway contributes to the broader field of biocatalyst development for generating nitrogen-containing heterocycles (N-heterocycles). researchgate.net Flavin-dependent monooxygenases, like NotB, are a focal point of research for achieving stereoselective oxidations of indole substrates, a challenging transformation in organic synthesis. nih.gov The unique enzymatic mechanisms discovered in the notoamide biosynthetic pathway offer a rich resource for protein engineering and the creation of novel biocatalytic systems for producing high-value chemicals and pharmaceutical precursors.

New Biological Activity Discovery and Mechanistic Elucidation

Research into the biological activities of Notoamide C and its analogs continues to uncover new potential therapeutic applications. Initially, Notoamides A-C were reported to exhibit moderate cytotoxic effects against specific cancer cell lines, including HeLa (human cervical cancer) and L1210 (mouse leukemia). uniprot.orgmdpi.commdpi.com Further mechanistic studies revealed that Notoamide C exerts its cytotoxic effects by inducing cell cycle arrest at the G2/M phase. uniprot.orgresearchgate.net This finding points towards a potential mechanism involving the disruption of microtubule dynamics or other regulatory processes essential for mitosis.

Beyond its anticancer potential, Notoamide C has demonstrated significant antifouling properties. ebi.ac.uk In bioassays, it showed potent activity against the settlement of larvae from the bryozoan Bugula neritina, a common marine biofouling organism. mdpi.comebi.ac.uk This discovery positions Notoamide C as a promising lead compound for the development of environmentally benign antifouling agents, which are critically needed to replace more toxic alternatives. ebi.ac.uk

The structural scaffold of notoamides has inspired the search for new, related compounds with enhanced or novel bioactivities. For instance, sclerotiamides, a class of notoamide-type alkaloids, have shown potent and broad-spectrum cytotoxic activity against various human tumor cell lines, with IC50 values in the low micromolar range. acs.org Mechanistic studies on sclerotiamide (B1247973) C, a related compound, indicated that it induces apoptosis in HeLa cells by triggering the production of reactive oxygen species (ROS) and modulating apoptosis-related proteins within the MAPK signaling pathway. acs.org This suggests that Notoamide C and its derivatives may target fundamental cellular processes related to stress response and programmed cell death.

A fascinating aspect of notoamide bioactivity is the role of stereochemistry. Studies comparing the enantiomers of various notoamide derivatives have revealed that biological activity can be highly dependent on the specific 3D conformation of the molecule. For example, the (-)-enantiomers of several notoamides and related stephacidin A were found to be more potent inhibitors of RANKL-induced osteoclast differentiation than their corresponding (+)-enantiomers, suggesting potential applications in treating bone-related disorders. researchgate.net

| Compound | Biological Activity | Cell Line / Organism | Reported IC50 / Effect | Reference |

|---|---|---|---|---|

| Notoamide C | Cytotoxicity | HeLa, L1210 | 22-52 µg/mL | uniprot.orgmdpi.com |

| Notoamide C | Cell Cycle Arrest | Not specified | Induces G2/M arrest at 6.3 µg/mL | uniprot.orgresearchgate.net |

| Notoamide C | Antifouling / Antilarval | Bugula neritina | Potent activity | mdpi.comebi.ac.uk |

| Sclerotiamide C | Cytotoxicity | Panel of tumor cell lines | 1.6 - 7.9 µM | acs.org |

| Sclerotiamide C | Apoptosis Induction | HeLa | Activates ROS, modulates MAPK pathway | acs.org |

Notoamide C as a Research Lead in Chemical Biology

Notoamide C's distinct structure and defined biological activities make it a valuable lead compound and a powerful tool in the field of chemical biology. Chemical biology utilizes small molecules, often referred to as chemical probes, to perturb and study biological systems, validate drug targets, and explore cellular pathways. thermofisher.krcnio.es Notoamide C, with its ability to induce cell cycle arrest and apoptosis, serves as an excellent starting point for the design of more potent and selective probes to investigate these fundamental biological processes. uniprot.orgresearchgate.netacs.org

The development of high-quality chemical probes requires molecules with well-characterized mechanisms of action. The elucidation of Notoamide C's effects on the cell cycle and the apoptotic pathways of related compounds provides the necessary foundation for its use as a research lead. researchgate.netacs.org By synthesizing derivatives and analogs of Notoamide C, chemical biologists can perform structure-activity relationship (SAR) studies to identify the specific structural motifs responsible for its bioactivity. This process can lead to the creation of optimized chemical probes with increased selectivity for a particular protein target, thereby reducing off-target effects and enabling a clearer understanding of its biological function. thermofisher.krchemicalprobes.org

Furthermore, the intricate biosynthetic pathway of Notoamide C is itself a subject of intense chemical biology research. Understanding how enzymes like NotB and NotF achieve their remarkable catalytic efficiency and selectivity provides invaluable insights for synthetic biologists and chemists. nih.govchemrxiv.org These enzymes can be harnessed as biocatalytic tools in chemoenzymatic strategies to construct other complex natural products or novel molecular scaffolds that would be difficult to access through traditional synthesis alone. osti.govescholarship.org The study of the notoamide pathway, therefore, not only provides access to bioactive molecules but also expands the toolbox available to researchers for building molecular probes and therapeutic agents. The unique transformations, such as the pinacol-type rearrangement catalyzed by NotB, serve as a model for understanding and potentially engineering new enzymatic functions for applications in drug discovery and biotechnology. nih.govnih.gov

Q & A

Q. What are the key biosynthetic precursors and enzymatic steps involved in Notoamide C production?

Notoamide C originates from oxidative cyclization of Notoamide E (773), mediated by the enzyme NotB. This process involves sequential oxidation, dehydration, and cyclization reactions to form the bicyclo[2.2.2]diazaoctane core . Notoamide E acts as a transient intermediate, rapidly metabolized into downstream products like Notoamide C, D, and 3-epi-Notoamide C in Aspergillus spp. . Isotopic labeling (e.g., ¹³C-tracers) and LC-MS are critical for tracking precursor-product relationships .

Q. How is the stereochemical configuration of Notoamide C determined experimentally?

Absolute stereochemistry is resolved using X-ray crystallography and NMR-based NOE (nuclear Overhauser effect) analysis. For example, studies on related metabolites like 6-epi-Stephacidin A used X-ray diffraction to confirm configurations, while comparative optical rotation data distinguish enantiomers .

Q. What analytical methods are essential for isolating and characterizing Notoamide C from fungal extracts?

High-resolution LC-MS and ¹³C-NMR are primary tools. Notoamide C is often co-isolated with structurally similar alkaloids (e.g., Notoamide D), requiring HPLC fractionation and tandem MS for differentiation. Fungal extracts are typically analyzed under reverse-phase conditions with C18 columns .

Advanced Research Questions

Q. How can researchers resolve contradictions in detecting biosynthetic intermediates like Notoamide S or T in fungal cultures?

Undetected intermediates may result from transient accumulation or enzymatic promiscuity. For example, Notoamide S is proposed as a precursor to Notoamide C but is absent in Aspergillus versicolor extracts due to rapid conversion. Targeted gene knockout in biosynthetic clusters or feeding studies with isotopically labeled analogs (e.g., ¹³C-Notoamide T) can validate hypothetical pathways .

Q. What experimental strategies optimize the yield of Notoamide C in heterologous biosynthesis systems?

Yield optimization requires balancing enzyme expression (e.g., indole prenyltransferase NotB) and substrate availability. Co-culturing Aspergillus spp. with marine bacteria or adjusting fermentation conditions (pH, aeration) enhances secondary metabolite production. Kinetic studies of NotB’s oxidative cyclization activity inform reaction scaling .

Q. How do stereochemical variations (e.g., 6-epi-Notoamide C) impact biological activity and biosynthetic pathway fidelity?

Epimerization at C-6 alters metabolite bioactivity and enzyme specificity. For instance, Aspergillus amoenus converts 6-epi-Stephacidin A into Versicolamide B via a selective oxidase, but this enzyme cannot process the non-epimerized form. Comparative LC-MS and bioassay-guided fractionation assess activity differences .

Q. What methodologies address challenges in synthesizing Notoamide C’s complex bicyclo[2.2.2]diazaoctane core?

Total synthesis employs radical-mediated cyclization (e.g., Whiting’s protocol using thiophenol/AIBN) and IMDA (intramolecular Diels-Alder) reactions. For example, Notoamide T, a biosynthetic intermediate, is synthesized via a 12-step route from 6-hydroxyindole, with temperature-controlled reductive ring-opening (−40°C) to prevent isomerization .

Q. How can researchers reconcile discrepancies between in vitro and in vivo metabolite profiles (e.g., absence of Notoamide C in precursor incorporation studies)?

Discrepancies arise from compartmentalized enzyme activity or shunt pathways. Use dual-labeling (e.g., ¹³C/¹⁵N) to track metabolic flux. Metabolomic profiling of fungal mutants lacking specific oxidases (e.g., NotF) identifies dead-end products like Notoamide J .

Data Analysis and Interpretation

Q. What statistical approaches validate the significance of Notoamide C’s bioactivity in cancer cell lines?

Dose-response curves (IC₅₀ calculations) and ANOVA compare apoptosis/autophagy induction across cell lines (e.g., HepG2 vs. Huh-7). Western blotting quantifies caspase-3/9 activation and LC3B-II accumulation, with p-values <0.05 confirming pathway relevance .

Q. How are spectral datasets (NMR, MS) standardized to avoid misidentification of Notoamide C analogs?

Reference libraries (e.g., GNPS) cross-validate fragmentation patterns and ¹³C-NMR shifts. For example, Notoamide C’s characteristic [M+H]⁺ ion at m/z 449.1812 and δC 169.4 ppm (C-18) distinguish it from Notoamide D .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.